2,4-Dinitro-(difluoromethoxy)benzene

Catalog No.
S6609458
CAS No.
22236-03-9
M.F
C7H4F2N2O5
M. Wt
234.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitro-(difluoromethoxy)benzene

CAS Number

22236-03-9

Product Name

2,4-Dinitro-(difluoromethoxy)benzene

IUPAC Name

1-(difluoromethoxy)-2,4-dinitrobenzene

Molecular Formula

C7H4F2N2O5

Molecular Weight

234.11 g/mol

InChI

InChI=1S/C7H4F2N2O5/c8-7(9)16-6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H

InChI Key

CLUWZOVOBMPXSX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)F

2,4-Dinitro-(difluoromethoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two nitro groups and a difluoromethoxy group. The compound has the molecular formula C7H4F2N2O5\text{C}_7\text{H}_4\text{F}_2\text{N}_2\text{O}_5 and a molecular weight of approximately 234.11 g/mol. It appears as a yellow to orange crystalline solid and is highly soluble in various organic solvents, such as acetone and chloroform. The presence of electron-withdrawing nitro groups enhances its reactivity, making it valuable in synthetic chemistry and biological applications .

Due to its reactive functional groups:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction: The nitro groups can be reduced to amino groups using reducing agents such as lithium aluminum hydride.
  • Oxidation: Under certain conditions, the amino groups can be oxidized back to nitro groups, showcasing the compound's versatile reactivity.

Research indicates that 2,4-Dinitro-(difluoromethoxy)benzene exhibits significant biological activity. It has been studied for its potential anti-tumor, anti-inflammatory, and anti-viral properties. The compound's ability to interact with biological molecules makes it a candidate for drug development and targeted drug delivery systems. Its high reactivity towards nucleophiles further enhances its potential therapeutic applications .

The synthesis of 2,4-Dinitro-(difluoromethoxy)benzene typically involves a two-step process:

  • Formation of an Intermediate: 2,4-Dinitrochlorobenzene is reacted with difluoromethyl ether in the presence of aluminum chloride (AlCl3), yielding 2,4-dinitro-(difluoromethyl)chlorobenzene.
  • Final Product Formation: The intermediate is then treated with dimethyl sulfate to produce the final compound .

This method allows for the efficient production of 2,4-Dinitro-(difluoromethoxy)benzene in laboratory settings.

The applications of 2,4-Dinitro-(difluoromethoxy)benzene span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agriculture: The compound has potential uses as a fungicide due to its biological activity.
  • Analytical Chemistry: It is utilized as an analytical reagent for various chemical analyses .

Studies on the interactions of 2,4-Dinitro-(difluoromethoxy)benzene with biological systems have shown that it can modulate enzyme activity and influence receptor interactions. Its ability to form hydrogen bonds due to the presence of both nitro and difluoromethoxy groups enhances its interaction with biological targets. This property is crucial for its potential use in drug design and development .

Several compounds share structural similarities with 2,4-Dinitro-(difluoromethoxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(Difluoromethoxy)-nitrobenzeneC7H5F2NO3\text{C}_7\text{H}_5\text{F}_2\text{NO}_3Contains a single nitro group
2-Amino-5-(difluoromethoxy)-3-methylbenzoic acidC10H10F2N2O2\text{C}_10\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2Features an amino group alongside difluoromethoxy
4-(Difluoromethoxy)-2-nitroanilineC7H6F2N2O3\text{C}_7\text{H}_6\text{F}_2\text{N}_2\text{O}_3Contains an amino group and one nitro group

Uniqueness

The uniqueness of 2,4-Dinitro-(difluoromethoxy)benzene lies in its combination of two nitro groups and a difluoromethoxy group on the benzene ring. This arrangement not only enhances its electron-withdrawing capabilities but also increases its reactivity towards nucleophiles compared to other similar compounds. This distinctive feature makes it particularly valuable in both synthetic chemistry and biological research .

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Exact Mass

234.00882756 g/mol

Monoisotopic Mass

234.00882756 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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